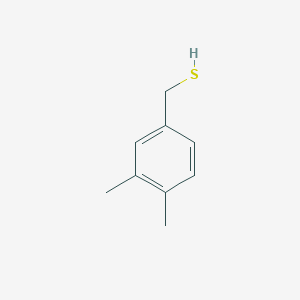
(3,4-Dimethylphenyl)methanethiol
描述
(3,4-Dimethylphenyl)methanethiol is an organic compound with the molecular formula C₉H₁₂S. It is characterized by a thiol group (-SH) attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions. This compound is known for its strong odor, which is typical of thiols, and is used in various chemical applications.
生化分析
Biochemical Properties
(3,4-Dimethylphenyl)methanethiol plays a significant role in various biochemical reactions, particularly those involving sulfur metabolism. It interacts with several enzymes and proteins, including methanethiol oxidase, which catalyzes the oxidation of methanethiol to formaldehyde and hydrogen sulfide . This interaction is crucial for maintaining sulfur homeostasis in cells. Additionally, this compound can interact with selenium-binding protein 1 (SELENBP1), which is involved in the detoxification of sulfur compounds .
Cellular Effects
This compound has been shown to influence various cellular processes. It can inhibit the growth of certain methanotrophic bacteria by interfering with methane oxidation . In cancer cells, elevated levels of this compound have been associated with dysregulated sulfur metabolism, leading to changes in cell signaling pathways and gene expression . This compound can also affect cellular metabolism by altering the levels of key metabolites involved in sulfur metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of methanethiol oxidase, leading to the accumulation of methanethiol and its toxic effects . Additionally, this compound can undergo non-enzymatic reactions, such as the Maillard reaction, which can produce reactive intermediates that further impact cellular function . These interactions can result in changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of oxidizing agents . Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are highly dependent on the dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant toxic effects . In some studies, threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response . At very high doses, the compound can cause adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways related to sulfur metabolism. It can be metabolized by methanethiol oxidase to produce formaldehyde and hydrogen sulfide . Additionally, the compound can undergo further metabolism to produce various sulfur-containing metabolites, which can impact metabolic flux and the levels of other metabolites in the cell . These pathways are essential for maintaining sulfur homeostasis and preventing the accumulation of toxic sulfur compounds.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its interactions with these proteins, as well as by its chemical properties, such as its lipophilicity . These factors determine the compound’s distribution within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical effects. For example, localization to the mitochondria can enhance its role in sulfur metabolism and its impact on cellular energy production .
准备方法
Synthetic Routes and Reaction Conditions
(3,4-Dimethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of (3,4-dimethylphenyl)methanol with hydrogen sulfide in the presence of a catalyst. Another method includes the use of thiourea and subsequent hydrolysis to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
化学反应分析
Types of Reactions
(3,4-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzene derivatives.
科学研究应用
(3,4-Dimethylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
作用机制
The mechanism of action of (3,4-Dimethylphenyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. It can also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar Compounds
- (2,4-Dimethylphenyl)methanethiol
- (3,5-Dimethylphenyl)methanethiol
- (4-Methylphenyl)methanethiol
Uniqueness
(3,4-Dimethylphenyl)methanethiol is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its chemical reactivity and physical properties. This distinct structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications .
属性
IUPAC Name |
(3,4-dimethylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-3-4-9(6-10)5-8(7)2/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELNMWPKGYYFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CS)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



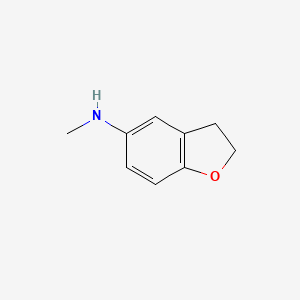
![3-{[(2-Methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]thio}propanoic acid](/img/structure/B1456834.png)
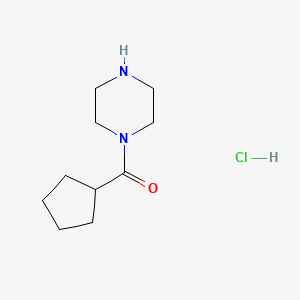
![tert-Butyl 3-oxo-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazine-6(3H)-carboxylate](/img/structure/B1456837.png)

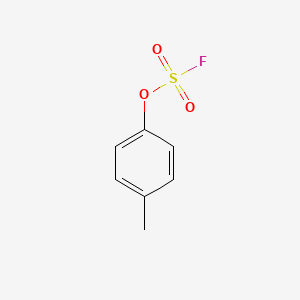
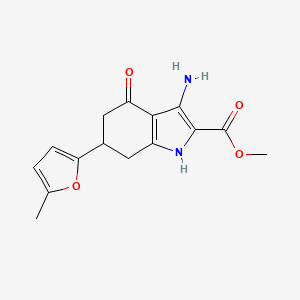
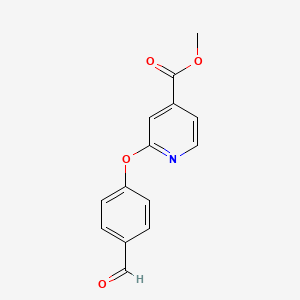
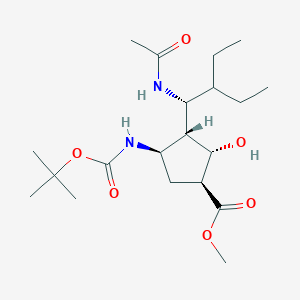
![Spiro[3.3]heptan-1-OL](/img/structure/B1456847.png)
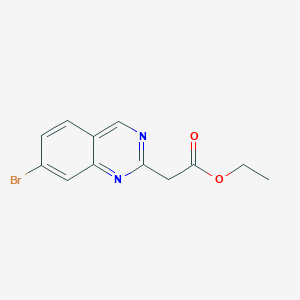
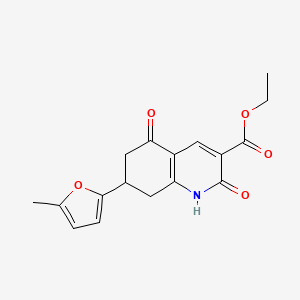
![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1456850.png)
